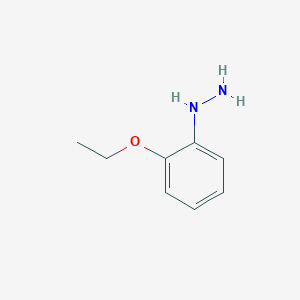

(2-Ethoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSCRPGAMICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351649 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-29-6 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-Ethoxyphenyl)hydrazine Hydrochloride from 2-Ethoxyaniline

Executive Summary

This guide provides a detailed scientific protocol and in-depth analysis of the synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride, a crucial intermediate in the pharmaceutical industry. The synthesis is a robust, two-step process commencing with the diazotization of commercially available 2-ethoxyaniline, followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical mechanisms, offers a field-proven experimental protocol, and addresses critical aspects of process control, safety, product characterization, and troubleshooting. The methodologies described herein are designed for researchers, chemists, and drug development professionals, emphasizing causality, reproducibility, and safety.

Introduction: Significance of Arylhydrazines

Arylhydrazines are a cornerstone class of organic intermediates, most notably for their role as precursors in the Fischer indole synthesis—a powerful reaction for constructing the indole nucleus prevalent in a vast array of pharmacologically active compounds. This compound hydrochloride, the target of this guide, is a key starting material for synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The conversion of a primary aromatic amine, such as 2-ethoxyaniline, into its corresponding hydrazine derivative is a pivotal transformation. This process hinges on the initial formation of a highly reactive aryl diazonium salt, which serves as a versatile intermediate that can be readily converted to the desired hydrazine through reduction.[1][2] The choice of reducing agent and careful control of reaction parameters are paramount to achieving high yield and purity.[3]

Overall Synthesis Scheme

The transformation of 2-ethoxyaniline to this compound hydrochloride proceeds via two primary chemical steps:

-

Diazotization: 2-Ethoxyaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically hydrochloric acid, HCl), at low temperatures to form the 2-ethoxybenzenediazonium chloride intermediate.

-

Reduction: The aqueous solution of the diazonium salt is then reduced, commonly with stannous chloride (tin(II) chloride, SnCl₂) in a strongly acidic medium, to yield the target hydrazine, which precipitates as its hydrochloride salt.

Caption: Overall two-step synthesis pathway.

Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting.

Step 1: The Diazotization of 2-Ethoxyaniline

The diazotization of a primary aromatic amine is a well-established reaction first reported by Peter Griess in 1858.[1] The process begins with the in situ formation of the true nitrosating agent, the nitrosonium ion (NO⁺).

-

Formation of Nitrosonium Ion: In a strongly acidic solution (HCl), sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation event occurs on the hydroxyl oxygen of nitrous acid, creating a good leaving group (H₂O) and generating the highly electrophilic nitrosonium ion.[4]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline attacks the nitrosonium ion, forming an N-N bond and a N-nitrosamine intermediate.

-

Tautomerization and Dehydration: A series of proton transfers, culminating in the elimination of a water molecule, leads to the formation of the resonance-stabilized 2-ethoxybenzenediazonium ion.[1][5]

The diazonium ion is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an exceptionally good leaving group, facilitating its displacement in subsequent reactions.[4]

Caption: Step-by-step experimental workflow diagram.

Characterization and Quality Control

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Test | Expected Result |

| Appearance | Off-white to light tan crystalline solid |

| Melting Point | Analog (2-methoxyphenyl)hydrazine HCl: 118-120 °C |

| ¹H NMR | Signals corresponding to ethoxy protons (triplet & quartet), four aromatic protons, and exchangeable amine/ammonium protons. |

| ¹³C NMR | Signals for two ethoxy carbons and six distinct aromatic carbons. |

| Purity (HPLC) | Typically >98% |

Safety and Hazard Management

The synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

2-Ethoxyaniline: Harmful if swallowed, inhaled, or in contact with skin. [6]Causes skin and serious eye irritation. Work in a well-ventilated fume hood.

-

Sodium Nitrite: A strong oxidizer that may intensify fire. [7][8]Toxic if swallowed. [9]Keep away from combustible materials.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution and appropriate PPE.

-

Aryl Diazonium Salts: These intermediates are thermally unstable and potentially explosive in a dry, isolated state. NEVER isolate the diazonium salt. Always use it directly in solution at low temperatures. [10]* Stannous Chloride: Harmful if swallowed and causes skin/eye irritation.

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations should be conducted within a certified chemical fume hood. [7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Diazonium salt decomposition (temperature too high).2. Incomplete diazotization.3. Inefficient precipitation. | 1. Maintain strict temperature control (<5 °C) during diazotization.2. Check for excess nitrous acid with starch-iodide paper.3. Ensure sufficient aging time in the ice bath after reduction. |

| Dark/Tarry Product | 1. Temperature exceeded 5 °C during nitrite addition.2. Localized "hot spots" due to poor stirring or too-rapid addition. | 1. Improve cooling efficiency and slow down the rate of addition.2. Ensure vigorous mechanical stirring throughout the additions. |

| Reaction Fails Starch-Iodide Test | 1. Insufficient sodium nitrite.2. Decomposed sodium nitrite. | 1. Add a small additional amount of NaNO₂ solution.2. Use a fresh, reliable source of sodium nitrite. |

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. [Link]

- Google Patents. (2006).

-

ResearchGate. (2021). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. [Link]

-

ResearchGate. (2021). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. [Link]

-

TRC Corp. (2017). Safety Data Sheet: Sodium Nitrite. [Link]

-

Aldlab-chemicals. Product Page for (2-Methoxyphenyl)hydrazine hydrochloride. [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]

-

PubChem. Compound Summary for 2-Methoxyphenylhydrazine Hydrochloride. [Link]

-

PubChem. Compound Summary for 2-Ethylphenylhydrazine Hydrochloride. [Link]

-

Scribd. (n.d.). A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (2007).

-

SciSpace. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

Scribd. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride. [Link]

-

Lumen Learning. Reactions involving arenediazonium salts. [Link]

-

CrashCourse. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotization Reaction Mechanism [unacademy.com]

- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. trc-corp.com [trc-corp.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of (2-Ethoxyphenyl)hydrazine: An In-depth Technical Guide

Introduction

(2-Ethoxyphenyl)hydrazine is an aromatic hydrazine derivative with significant applications in synthetic organic chemistry, particularly as a precursor in the synthesis of various heterocyclic compounds, which are pivotal in drug discovery and development. A thorough understanding of its spectroscopic profile is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Given the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from closely related structural analogs and foundational spectroscopic principles to provide a robust and predictive spectroscopic characterization.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the spectroscopic properties of this and similar molecules. The causality behind spectral features and experimental choices is emphasized to provide not just data, but actionable insights.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, featuring an ethoxy group and a hydrazine group ortho to each other on a benzene ring, dictates a unique spectroscopic fingerprint. The interplay of the electron-donating ethoxy group and the hydrazine moiety influences the electronic environment of the aromatic ring and the characteristic vibrational frequencies and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Principles: ¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton, with nearby electronegative atoms causing a downfield shift (higher ppm). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals, providing information on the connectivity of atoms.

Predicted ¹H NMR Spectrum: The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the ethoxy group protons, the aromatic protons, and the hydrazine protons. The ortho-substitution pattern will lead to a complex splitting pattern for the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -NH-NH₂ | 3.5 - 5.5 | Broad Singlet | 3H | The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad. |

| Ar-H (Aromatic) | 6.7 - 7.2 | Multiplet | 4H | The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-disubstitution, they are all chemically non-equivalent and will show complex coupling patterns (e.g., doublets of doublets, triplets of doublets). |

| -O-CH₂-CH₃ | 3.9 - 4.1 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 3H | The methyl protons are split into a triplet by the two neighboring methylene protons. |

Causality in Interpretation: The electron-donating nature of the ethoxy group and the hydrazine group will tend to shield the aromatic protons, shifting them to a slightly higher field (lower ppm) compared to unsubstituted benzene (δ ~7.26 ppm). The ortho, meta, and para relationships between the protons will result in distinct coupling constants, which can be used for definitive assignment with higher-field NMR instruments.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.[1]

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-O (Aromatic) | 145 - 150 | The aromatic carbon directly attached to the oxygen of the ethoxy group is significantly deshielded. |

| C-N (Aromatic) | 135 - 140 | The aromatic carbon directly attached to the hydrazine group will also be deshielded, though likely less than the C-O carbon. |

| Ar-C (Aromatic) | 110 - 125 | The remaining four aromatic carbons will resonate in this region. Their specific shifts will be influenced by the electronic effects of the two substituents. |

| -O-CH₂-CH₃ | 63 - 68 | The methylene carbon is attached to an electronegative oxygen atom, resulting in a downfield shift. |

| -O-CH₂-CH₃ | 14 - 16 | The methyl carbon is a typical aliphatic carbon and will appear at a higher field. |

Self-Validating System: The number of signals (eight) directly corresponds to the number of unique carbon atoms in the proposed structure. The chemical shifts are consistent with the expected electronic environments, providing strong evidence for the structure of this compound.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH, -NH₂).

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[2]

-

If the solution contains any particulate matter, filter it through a small plug of cotton wool in the pipette to prevent shimming issues.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum, typically using a single pulse experiment. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[5]

-

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles:

Different types of chemical bonds vibrate at characteristic frequencies. These frequencies are influenced by the masses of the atoms in the bond and the bond strength. The IR spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.[6]

Predicted IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the hydrazine group, the C-H bonds of the aromatic ring and the ethoxy group, the C=C bonds of the aromatic ring, and the C-O bond of the ether linkage.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium, Broad | The N-H stretching vibrations of the hydrazine group. The broadening is due to hydrogen bonding. A primary amine (-NH₂) typically shows two bands in this region. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. Often appear as a pair of bands. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C stretching of the aryl-alkyl ether. This is a very characteristic and strong absorption. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-H Out-of-Plane Bend | 730 - 770 | Strong | Bending vibration of the adjacent C-H bonds on the ortho-disubstituted benzene ring. This is highly diagnostic for the substitution pattern.[7] |

Causality in Interpretation: The presence of a broad absorption in the 3200-3400 cm⁻¹ region is a strong indicator of the N-H bonds. The strong absorption around 1250 cm⁻¹ is a key diagnostic for the aryl ether linkage. The position of the C-H out-of-plane bending vibration provides confirmatory evidence for the ortho-substitution pattern of the benzene ring.[7]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

If the sample is a solid, a small amount can be dissolved in a volatile solvent (e.g., dichloromethane or acetone) and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid sample.[7]

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the salt plates) is recorded.

-

The sample is placed in the IR beam.

-

The sample spectrum is recorded.

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Experimental workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles:

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•).[7][8] This molecular ion is often unstable and can fragment into smaller, charged species. The pattern of fragmentation is characteristic of the molecule's structure.

Predicted Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Weight: C₈H₁₂N₂O = 152.19 g/mol

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Formation Mechanism |

| 152 | [C₈H₁₂N₂O]⁺• (M⁺•) | Molecular ion |

| 123 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 121 | [M - OCH₃]⁺ | Cleavage of the ether bond with loss of a methoxy radical (less likely than loss of ethyl). |

| 108 | [M - C₂H₄O]⁺ | McLafferty-type rearrangement involving the ethoxy group, followed by loss of ethylene oxide. |

| 93 | [C₆H₅NH]⁺ | Cleavage of the N-N bond. |

| 77 | [C₆H₅]⁺ | Loss of the hydrazine and ethoxy groups. |

Causality in Fragmentation: The fragmentation of aromatic ethers is often characterized by the loss of the alkyl group from the ether linkage.[9] For this compound, the loss of an ethyl radical (29 mass units) to give a fragment at m/z 123 is a highly probable pathway. Cleavage of the relatively weak N-N bond in the hydrazine moiety is also a common fragmentation pathway for phenylhydrazines.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum.

-

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: Experimental workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed and predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, a comprehensive characterization has been presented. The provided experimental protocols offer a self-validating framework for obtaining high-quality data. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this important synthetic intermediate and facilitating its effective use in research and development.

References

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 13, 2026, from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved January 13, 2026, from [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved January 13, 2026, from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved January 13, 2026, from [Link]

-

YouTube. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 13, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 13, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 13, 2026, from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved January 13, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved January 13, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 13, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved January 13, 2026, from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). o-Phenetidine. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved January 13, 2026, from [Link]

-

NIST WebBook. (n.d.). Phenylhydrazine hydrochloride. Retrieved January 13, 2026, from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved January 13, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 13, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved January 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine hydrochloride. Retrieved January 13, 2026, from [Link]

-

NIST WebBook. (n.d.). Hydrazine, phenyl-. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved January 13, 2026, from [Link]

-

Taylor & Francis Online. (2020, October 23). ¹³C NMR chemical shifts in substituted benzenes. Retrieved January 13, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 13, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 13, 2026, from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved January 13, 2026, from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved January 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). o-phenetidine (C8H11NO). Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. scribd.com [scribd.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 10. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Quantum Chemical Calculations for (2-Ethoxyphenyl)hydrazine: From Molecular Structure to Reactivity Insights

This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on (2-Ethoxyphenyl)hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind computational choices. We will explore how to elucidate the molecular structure, predict spectroscopic properties, and gain insights into the chemical reactivity of this important hydrazine derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. Their ability to act as versatile synthons in the creation of heterocyclic systems, such as indoles and pyrazoles, makes them invaluable in medicinal chemistry. Understanding the electronic structure, stability, and reactivity of this compound at a quantum mechanical level is crucial for designing novel therapeutics with enhanced efficacy and reduced off-target effects. Quantum chemical calculations provide a powerful in-silico laboratory to probe these properties, offering insights that can guide and accelerate the drug discovery process.

This guide will detail the theoretical and practical aspects of applying computational chemistry to this compound, focusing on methods that are both accurate and computationally feasible. We will cover the essential steps from geometry optimization to the analysis of molecular orbitals and the prediction of chemical reactivity, all within the context of providing actionable intelligence for drug development.

Theoretical Foundations and Methodological Choices

The selection of an appropriate theoretical method and basis set is the most critical decision in any quantum chemical study. This choice directly impacts the accuracy and computational cost of the calculations. For a molecule like this compound, which contains both aromatic and flexible aliphatic components, a balanced approach is necessary.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations on medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency.[1][2][3] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, to determine the energy of the system.

For hydrazine derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown to be particularly effective.[4][5]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a very popular and well-benchmarked hybrid functional that often provides reliable results for the geometries and vibrational frequencies of organic molecules.[1][2][6][7]

-

M05-2X and M06-2X: These meta-hybrid GGA functionals are known to perform well for non-covalent interactions and thermochemistry, which can be important for studying potential intermolecular interactions of this compound.[4][5][8][9]

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space.

-

Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are commonly used basis sets that provide a good compromise between accuracy and computational cost.[1][2][6][10] The addition of polarization functions (d,p) allows for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding. Diffuse functions (++) are important for describing anions and weak non-covalent interactions.

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations, though at a higher computational cost.

Recommendation for this compound: A robust starting point for calculations on this compound is the B3LYP functional combined with the 6-311++G(d,p) basis set . This level of theory is well-suited for geometry optimization, vibrational frequency analysis, and electronic structure calculations for this type of molecule.[2][10]

Step-by-Step Computational Workflow

The following section outlines a detailed, self-validating protocol for the quantum chemical characterization of this compound.

Geometry Optimization: Finding the Most Stable Structure

The first and most fundamental step is to determine the equilibrium geometry of the molecule. This involves finding the minimum energy structure on the potential energy surface.

Protocol:

-

Initial Structure Generation: Build an initial 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

-

Geometry Optimization Calculation: Perform a geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Analysis: After the optimization converges, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a saddle point, and the structure needs to be perturbed along the imaginary mode and re-optimized.

Caption: Workflow for obtaining the minimum energy structure.

Vibrational Spectroscopy: Predicting IR and Raman Spectra

Vibrational frequency calculations not only confirm the nature of the stationary point but also provide theoretical infrared (IR) and Raman spectra. These can be compared with experimental data to validate the computational model.

Protocol:

-

Frequency Calculation: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed in the previous step.

-

Scaling Factors: Calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

-

Spectral Analysis: The scaled frequencies can be used to assign the vibrational modes of the molecule, such as N-H stretches, C-N stretches, and aromatic ring vibrations.[11][12][13]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1400 - 1600 |

| N-N Stretch | 1000 - 1200 |

| C-O Stretch | 1000 - 1300 |

Table 1: Typical vibrational frequency ranges for key functional groups in this compound.

Electronic Structure Analysis: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity. Several analyses can be performed on the optimized wavefunction to extract this information.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[14][15]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more easily excited and more reactive.[14]

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

-

Red Regions (Negative MEP): Indicate sites for electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms due to the presence of lone pairs.

-

Blue Regions (Positive MEP): Indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H protons.

Caption: Interpreting MEP maps for reactivity prediction.

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule.[16][17][18] While known to be basis set dependent, it can still offer qualitative insights into the charge distribution.[17][18][19] This analysis helps in identifying which atoms are more electron-deficient or electron-rich, further aiding in the prediction of reactive sites.[16][20]

Protocol:

-

Run a Population Analysis: Request a Mulliken population analysis in the computational software (e.g., Pop=MK in Gaussian).

-

Analyze Atomic Charges: Examine the calculated partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to have negative Mulliken charges, while the hydrogen atoms attached to them will have positive charges.

| Atom Type | Expected Mulliken Charge | Reactivity Implication |

| Hydrazine Nitrogens | Negative | Nucleophilic, potential for H-bonding |

| Ethereal Oxygen | Negative | Nucleophilic, potential for H-bonding |

| N-H Hydrogens | Positive | Acidic, potential for deprotonation |

| Aromatic Carbons | Variable | Site for electrophilic aromatic substitution |

Table 2: Expected Mulliken charges and their implications for the reactivity of this compound.

Applications in Drug Development

The insights gained from these quantum chemical calculations have direct applications in the drug development pipeline:

-

Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of this compound analogs, one can build quantitative structure-activity relationship (QSAR) models to correlate these properties with biological activity.[3][21]

-

Metabolic Stability Prediction: The MEP and atomic charges can help identify sites susceptible to metabolic attack by enzymes such as Cytochrome P450.

-

Pharmacophore Modeling: The 3D structure and electronic features determined from the calculations can be used to develop pharmacophore models for virtual screening and lead optimization.

-

Understanding Reaction Mechanisms: DFT calculations can be used to model the reaction pathways for the synthesis of derivatives from this compound, helping to optimize reaction conditions and predict potential byproducts.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, offer a powerful and accessible means to investigate the structure, properties, and reactivity of this compound. By following a systematic and well-validated workflow, researchers can gain deep insights that are invaluable for the rational design of new drug candidates. The combination of geometry optimization, vibrational analysis, and electronic structure calculations provides a comprehensive picture of the molecule's behavior at the quantum level, bridging the gap between chemical structure and biological function.

References

-

Kumar, M. D., Rajesh, P., Dharsini, R. P., & Inban, M. E. (2019). Molecular Geometry, NLO, MEP, HOMO-LUMO and Mulliken Charges of Substituted Piperidine Phenyl Hydrazines by Using Density Functional Theory. Asian Journal of Chemistry, 32(2), 401-407. [Link]

-

An, L., Wu, J., & Zhang, J. (2018). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A, 122(10), 2735-2747. [Link]

-

An, L., Wu, J., & Zhang, J. (2018). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. PubMed, 29424726. [Link]

-

Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

-

Lalvani, K. K., Socha, B. N., Patel, U. H., Gandhi, S. A., & Patel, M. (2021). Synthesis, crystallographic investigation, DFT studies and Hirshfeld surface analysis of novel bromo hydrazine derivative: (E)-2-(2-bromo-4, 5-dimethoxybenzilidene)-1-(4, 5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine. Molecular Crystals and Liquid Crystals, 728(1), 38-54. [Link]

-

Zipse, H. (2005). Mulliken Population Analysis. University of Munich. [Link]

-

Kosenkov, D., & Tchaikovskaya, O. (2010). DFT investigation of the initial steps of a reaction of phenylhydrazine with a Cl-Si (111) surface. ResearchGate. [Link]

-

Gebremeskel, H. M., & Welearegay, M. (2024). Computational Investigation of Corrosion Inhibition Properties of Hydrazine and Its Derived Molecules for Mild Steel. ACS Omega. [Link]

-

Al-Tamimi, A. M., Al-Dies, A. M., Al-Ghamdi, A. A., & El-Emam, A. A. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1, 2, 3-triazole-4-carbohydrazide. Molecules, 26(16), 4945. [Link]

-

Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2015). Molecular structure, NMR, UV-Visible, vibrational spectroscopic and HOMO, LUMO analysis of (E)-1-(2, 6-bis (4-methoxyphenyl)-3, 3-dimethylpiperidine-4-ylidene)-2-(3-(3, 5-dimethyl-1H-pyrazol-1-yl) pyrazin-2-yl) hydrazine by DFT method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 107-118. [Link]

-

Sherrill, C. D. (2010). Population Analysis. Q-Chem Manual. [Link]

-

Mulliken, R. S. (1955). Electronic population analysis on LCAO–MO molecular wave functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. [Link]

-

Campen, R. K. (2020). Mulliken-Dipole Population Analysis. ChemRxiv. [Link]

-

Lokanath, N. K., Kumar, M. R. S., Mahendra, M., & Sridhar, M. A. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel highly substituted pyrazole derivative. Journal of Molecular Structure, 1202, 127271. [Link]

-

Mary, Y. S., Al-Saadi, A. A., & Varghese, H. T. (2014). Molecular structure and vibrational spectra of 2-Ethoxymethyl-6-ethyl-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine-3, 5-dione, a potential chemotherapeutic agent, by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 439-448. [Link]

-

Semenov, A., & Zverev, S. (2023). Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane. Sciforum. [Link]

-

Volokhov, V. M., Parakhin, V. V., Amosova, E. S., Volokhov, A. V., & Gamzatov, A. G. (2022). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1, 3, 5-triazines. Supercomputing Frontiers and Innovations, 9(3), 106-118. [Link]

-

Fomenkov, I. V., Ilyushin, M. A., Tselinsky, I. V., & Pevzner, M. S. (2019). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 24(12), 2269. [Link]

-

Fomenkov, I. V., Ilyushin, M. A., Tselinsky, I. V., & Pevzner, M. S. (2019). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. ResearchGate. [Link]

-

Marzouk, M. M., El-Faham, A., Al-Omair, M. A., & Al-Warthan, A. A. (2018). Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho (benzo) oxazinone Derivatives. Cell Biochemistry and Biophysics, 76(3), 377-389. [Link]

-

Mary, Y. S., Panicker, C. Y., Varghese, H. T., & Van Alsenoy, C. (2015). Structural and Spectroscopic Analysis of 1, 2-bis (Ethoxycarbonyl) Hydrazine and Computational Study on its Vibrational Properties. ResearchGate. [Link]

-

Osadchii, D. V., Larionov, E. G., & Stass, D. V. (2020). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 25(21), 5022. [Link]

-

Pravica, M., Galley, M., & Sneed, D. (2022). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS omega, 7(10), 8564-8572. [Link]

-

Pravica, M., Galley, M., & Sneed, D. (2022). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PubMed. [Link]

-

Tranfić, M., Halambek, J., Cetina, M., & Jukić, M. (2011). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1001(1-3), 145-151. [Link]

-

Marzouk, M. M., El-Faham, A., Al-Omair, M. A., & Al-Warthan, A. A. (2018). Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives. Pure Help Center. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. sciforum.net [sciforum.net]

- 3. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mulliken [cup.uni-muenchen.de]

- 18. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 19. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted phenylhydrazines are a cornerstone class of organic compounds, pivotal in pharmaceutical synthesis and serving as key pharmacophores in numerous therapeutic agents. Their biological activity is intrinsically linked to their redox behavior. Understanding the electrochemical properties of these molecules is not merely an academic exercise; it is a critical necessity for predicting metabolic pathways, designing stable drug formulations, and developing novel electro-synthetic routes. This guide provides a comprehensive exploration of the core mechanisms governing the electrochemical oxidation of substituted phenylhydrazines, details a robust experimental protocol for their analysis using cyclic voltammetry, and elucidates the profound impact of aromatic ring substituents on their redox potentials.

The Core Mechanism: Electrochemical Oxidation of Phenylhydrazine

The electrochemical behavior of phenylhydrazine and its derivatives is dominated by the oxidation of the hydrazine moiety. This process is typically an irreversible, multi-step reaction that is highly dependent on factors such as pH, solvent, and the nature of the electrode surface.

The generally accepted mechanism involves an initial two-electron, two-proton (2e⁻, 2H⁺) transfer from the phenylhydrazine molecule (C₆H₅NHNH₂) at the anode. This charge transfer is the rate-determining step and results in the formation of a highly unstable intermediate, phenyldiazene (also known as phenyldiimide, C₆H₅N=NH).

This intermediate, phenyldiazene, is exceptionally reactive and rapidly undergoes a series of subsequent chemical reactions (the 'C' part of an overall EC mechanism). These follow-on reactions can include:

-

Decomposition: Phenyldiazene can decompose to produce benzene and nitrogen gas.

-

Dimerization: It can react with itself or other radical species to form dimers.

-

Further Oxidation: In some conditions, further oxidation can lead to the formation of a benzenediazonium ion.[1]

The overall reaction is complex, with intermediates like the phenylhydrazyl radical and superoxide radical also proposed, particularly in biological or oxygenated environments.[1] The primary products identified after controlled potential electrolysis are often benzene and various dimeric species, confirming that the initial electrochemical step initiates a cascade of chemical transformations.

Caption: Generalized EC mechanism for phenylhydrazine oxidation.

The Impact of Aromatic Substitution: Structure-Reactivity Relationships

The true utility of phenylhydrazines in medicinal chemistry comes from the ability to tune their properties by modifying the phenyl ring. Substituents on the aromatic ring exert powerful electronic and steric effects that systematically alter the ease of oxidation of the hydrazine group. This relationship can be quantified and predicted, providing a powerful tool for rational drug design.

Electronic Effects & The Hammett Equation

The effect of meta- and para-substituents on the oxidation potential follows a predictable trend that can be described by the Hammett equation.[2][3][4] This fundamental principle of physical organic chemistry establishes a linear free-energy relationship between reaction rates or equilibria and the electron-donating or electron-withdrawing nature of substituents.[2][3]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) pull electron density away from the phenyl ring and, by extension, from the hydrazine moiety. This inductive and/or resonance withdrawal stabilizes the parent molecule, making it more difficult to remove electrons. Consequently, EWGs increase the oxidation potential (shift it to more positive values).

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups push electron density into the phenyl ring. This destabilizes the parent molecule relative to its oxidized form, making it easier to remove electrons from the hydrazine group. Therefore, EDGs decrease the oxidation potential (shift it to more negative values).

This relationship is captured in the Hammett equation:

log(k/k₀) = σρ or for electrode potentials E = E₀ + ρσ

Where:

-

σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs).[4]

-

ρ (Rho) is the reaction constant , which measures the sensitivity of the reaction (in this case, oxidation) to the substituent effects.[3][4] A positive ρ value for this oxidation series indicates that the reaction is facilitated by electron-donating groups.

Data Summary: Oxidation Potentials of Substituted Phenylhydrazines

The following table summarizes typical oxidation peak potentials (Ep) for various para-substituted phenylhydrazines, illustrating the principles described above. (Note: Absolute values can vary with experimental conditions, but the relative trend is consistent).

| Substituent (Para-position) | Substituent Type | Hammett Constant (σp) | Typical Oxidation Potential (Ep vs. Ag/AgCl) |

| -NO₂ | Strong EWG | +0.78 | ~ +0.95 V |

| -Cl | Weak EWG | +0.23 | ~ +0.78 V |

| -H | Reference | 0.00 | ~ +0.70 V |

| -CH₃ | Weak EDG | -0.17 | ~ +0.62 V |

| -OCH₃ | Strong EDG | -0.27 | ~ +0.55 V |

Experimental Protocol: Cyclic Voltammetry Analysis

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of phenylhydrazines.[5][6] It provides rapid insight into oxidation potentials, reaction reversibility, and the stability of intermediates.

Principle of the Technique

In CV, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and then back again. The resulting current is measured and plotted against the applied potential, producing a voltammogram. For an oxidation event, a peak-shaped wave appears on the forward scan, with the peak potential (Ep) corresponding to the potential at which the rate of oxidation is maximal. The absence of a corresponding reduction peak on the reverse scan signifies an irreversible process, which is characteristic of phenylhydrazine oxidation.[6]

Step-by-Step Protocol for Analysis

This protocol outlines a self-validating system for obtaining reproducible CV data for a novel substituted phenylhydrazine.

1. Materials & Reagents:

-

Analyte: Substituted phenylhydrazine (~1 mM solution).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC grade.

-

Causality: Aprotic organic solvents are chosen to minimize protonation side-reactions and provide a wide potential window.

-

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

-

Causality: A non-reactive salt is required to ensure conductivity of the solution and minimize ohmic drop. Tetrabutylammonium salts are chosen for their wide potential window and solubility in organic solvents.

-

-

Reference Compound: Ferrocene (Fc).

-

Trustworthiness: Ferrocene provides a stable, reversible redox couple (Fc/Fc⁺) used as an internal standard to calibrate the potential axis, ensuring data is comparable across different experiments and laboratories.

-

2. Electrode Preparation & Cell Assembly:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, 0.05 µm) on a polishing pad, sonicate in deionized water and then the chosen solvent, and dry completely.

-

Causality: A clean, smooth electrode surface is paramount for reproducible results. GCE is chosen for its wide potential window and relative inertness.

-

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag⁺) electrode for non-aqueous work.

-

Counter Electrode (CE): Platinum wire or gauze.

-

Assembly: Assemble the three electrodes in an electrochemical cell containing the analyte solution. Purge the solution with an inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal.

-

3. Instrumental Setup & Data Acquisition:

-

Potentiostat: Connect the electrodes to a computer-controlled potentiostat.

-

Initial Scan (Blank): Record a CV of the solvent and supporting electrolyte only. This "blank" scan confirms the purity of the system and establishes the usable potential window.

-

Analyte Scan: Add the phenylhydrazine analyte to the cell to a final concentration of ~1 mM.

-

Parameters:

-

Initial Potential: 0.0 V

-

Vertex Potential: +1.2 V (adjust as needed to capture the oxidation peak)

-

Final Potential: 0.0 V

-

Scan Rate (ν): 100 mV/s

-

-

-

Internal Standard Calibration: After recording the analyte's voltammogram, add a small amount of Ferrocene to the same solution and record another CV. The Ferrocene couple should appear as a reversible wave around +0.4 to +0.5 V vs. Ag/AgCl. All reported potentials should be referenced against the measured E₁/₂ of the Fc/Fc⁺ couple.

4. Data Interpretation:

-

Identify the anodic peak potential (Ep) for the phenylhydrazine oxidation.

-

Confirm the irreversibility of the wave by noting the absence of a corresponding cathodic peak on the reverse scan.

-

To confirm the process is diffusion-controlled, run a series of scans at varying scan rates (e.g., 25, 50, 100, 200, 400 mV/s). A plot of the peak current (ip) versus the square root of the scan rate (ν¹/²) should be linear.[6]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Applications in Pharmaceutical Science and Synthesis

A thorough understanding of the electrochemical properties of substituted phenylhydrazines is directly applicable to drug development and manufacturing.

-

Metabolic Prediction: The electrochemical oxidation potential is an excellent proxy for the ease of enzymatic oxidation by cytochrome P450 enzymes. Molecules with lower oxidation potentials are more susceptible to metabolic transformation, which can inform predictions of drug clearance rates and potential toxic metabolite formation.

-

Stability Studies: Phenylhydrazine-containing drugs can be susceptible to oxidative degradation. Electrochemical data helps identify compounds that may have limited shelf-life or require formulation with antioxidants.

-

Electro-organic Synthesis: Electrochemical methods offer a green and highly controllable alternative to chemical oxidants for synthesizing molecules derived from phenylhydrazines. By precisely controlling the electrode potential, chemists can target specific transformations, potentially improving yields and reducing waste.

Conclusion

The electrochemical properties of substituted phenylhydrazines are governed by a well-understood, yet complex, mechanism initiated by the irreversible oxidation of the hydrazine group. The ease of this oxidation is predictably controlled by the electronic nature of substituents on the phenyl ring, a relationship quantified by the Hammett equation. Cyclic voltammetry serves as an indispensable tool for characterizing these properties, providing critical data that informs drug stability, metabolic fate, and synthetic strategy. For the medicinal chemist and drug development professional, a firm grasp of these electrochemical principles is essential for the rational design of safer, more effective, and more stable pharmaceutical agents.

References

-

Goyal, R. N., & Srivastava, A. K. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry - Section A, 34(7), 534-539.

-

Jain, R., & Pandey, P. (1991). Cyclic voltammogram of N'-(p-toluenesulphonyl)-3-methyl-4-(arylhydrazono) pyrazolin-5-one. Journal of the Electrochemical Society of India, 40(3), 173-176.

-

Abdolmaleki, M. (2024). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 9(2), 138-145.

-

Goyal, R., & Srivastava, A. K. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Semantic Scholar.

-

Gholamian, F., Sheikh-Mohseni, M. A., & Naeimi, H. (2012). Simultaneous determination of phenylhydrazine and hydrazine by a nanostructured electrochemical sensor. Materials Science and Engineering: C, 32(8), 2344–2348.

-

Karikalan, N., et al. (2020). Green synthesis of graphene-mesoporous carbon composite for selective electrochemical sensing of phenylhydrazine-pollutant. ResearchGate.

-

Scilit. (2012). Simultaneous determination of phenylhydrazine and hydrazine by a nanostructured electrochemical sensor. Scilit.

-

Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.

-

Zhukova, O. S., Lazareva, L. P., & Glushchenko, V. Y. (2002). Electrochemical Decomposition of Phenylhydrazine on a Fibrous Carbon Electrode. Russian Journal of Applied Chemistry, 75, 1284–1287.

-

Singh, P., & Gupta, A. (2014). Electrochemical Oxidation of Phenyl Hydrazine. IOSR Journal of Applied Chemistry, 7(1), 20-23.

-

Nyasse, B., et al. (2000). Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. Journal of Chemical Research, 2000(1), 6-7.

-

Wikipedia. (n.d.). Hammett equation. Wikipedia.

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute.

Sources

- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium [nanochemres.org]

- 6. iosrjournals.org [iosrjournals.org]

(2-Ethoxyphenyl)hydrazine: A Strategic Precursor for Core Heterocyclic Scaffolds in Medicinal Chemistry

Abstract

Arylhydrazines are foundational building blocks in the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that forms the backbone of a vast number of pharmaceuticals.[1][2][3] Among these, (2-Ethoxyphenyl)hydrazine emerges as a particularly valuable precursor due to the strategic placement of its ethoxy group. This substituent not only influences the electronic properties of the hydrazine but also provides a powerful tool for directing the regioselectivity of cyclization reactions, primarily the celebrated Fischer indole synthesis. This guide provides an in-depth exploration of the utility of this compound in synthesizing key heterocyclic systems, including indoles and pyrazoles. We will dissect the underlying reaction mechanisms, present field-proven experimental protocols, and discuss the profound implications of the resulting scaffolds for drug discovery professionals.

The Strategic Importance of the 2-Ethoxy Substituent

The utility of this compound extends beyond that of simple phenylhydrazine. The ortho-ethoxy group (-OEt) exerts a significant electronic and steric influence that must be considered in reaction design:

-

Electronic Effect: As an electron-donating group, the ethoxy substituent activates the aromatic ring, potentially accelerating electrophilic substitution steps inherent in cyclization mechanisms.

-

Regiochemical Control: The position of the substituent is paramount. In reactions like the Fischer indole synthesis, the substituent dictates the point of cyclization, leading predictably to 7-ethoxyindoles. This is critical for building molecules with specific substitution patterns required for biological activity.

-

Potential for "Abnormal" Pathways: As has been observed with the analogous 2-methoxy group, ortho-alkoxy substituents can, under certain acidic conditions, become involved in the reaction, leading to unexpected products.[4] Understanding this potential allows for careful selection of catalysts and conditions to favor the desired outcome, a key consideration for process optimization.

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6][7]

Reaction Mechanism: A Step-by-Step Analysis

The accepted mechanism proceeds through several distinct, acid-catalyzed stages. The causality behind this pathway is a cascade of tautomerizations and rearrangements leading to the thermodynamically stable aromatic indole.[5][6]

-

Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding (2-Ethoxyphenyl)hydrazone. This is a standard imine formation reaction.

-

Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate. The acid catalyst is crucial for facilitating this proton transfer.

-

[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate, breaking the N-N bond and forming a new C-C bond at the C6 position of the ethoxy-substituted ring.[5][7]

-

Aromatization & Cyclization: The di-imine rapidly rearomatizes. Subsequent protonation of the terminal imine nitrogen facilitates an intramolecular nucleophilic attack by the aniline nitrogen, forming a five-membered aminoacetal ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia, which drives the reaction forward and results in the formation of the stable, aromatic 7-ethoxyindole product.[6]

Experimental Protocol: Synthesis of 7-Ethoxy-2-methyl-1H-indole

This protocol describes a representative one-pot synthesis, a common and efficient variant where the hydrazone is formed in situ.[9]

Materials:

-

This compound hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Zinc Chloride (ZnCl₂), anhydrous

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (10 mmol).

-

Hydrazone Formation: Add glacial acetic acid (20 mL) and acetone (12 mmol, 1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone intermediate is typically observed by a change in color or consistency.

-

Catalyst Addition & Cyclization: Carefully add anhydrous zinc chloride (15 mmol, 1.5 eq) in portions. The mixture will become warm. Causality Note: ZnCl₂ is a Lewis acid that facilitates both the tautomerization and the subsequent rearrangement and cyclization steps at a lower temperature than Brønsted acids alone.[5][9]

-

Heating: Heat the reaction mixture to 100-110 °C (oil bath) and maintain under reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). The crude product may precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 7-Ethoxy-2-methyl-1H-indole.

Data Summary: Representative Indole Syntheses

| Carbonyl Partner | Catalyst | Solvent | Temp. (°C) | Product | Yield (%) |

| Ethyl Pyruvate | HCl/EtOH | Ethanol | 80 | Ethyl 7-ethoxyindole-2-carboxylate | ~75-85 |

| Cyclohexanone | PPA | Toluene | 110 | 8-Ethoxy-1,2,3,4-tetrahydrocarbazole | ~80-90 |

| Acetone | ZnCl₂ | Acetic Acid | 110 | 7-Ethoxy-2-methyl-1H-indole | ~70-80 |

| Acetophenone | PPA | Xylene | 140 | 7-Ethoxy-2-phenyl-1H-indole | ~65-75 |

Pyrazole Synthesis: Accessing a Second Privileged Scaffold

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core structure prevalent in numerous pharmaceuticals, most notably as COX-2 inhibitors and protein kinase inhibitors.[10][11] The most classical and direct route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12][13]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds via a straightforward condensation-cyclization sequence. The use of a substituted hydrazine like this compound leads to a single N-1 substituted regioisomer, avoiding the product mixtures that can arise with unsubstituted hydrazine.[11]

-

Initial Condensation: One of the two carbonyl groups of the 1,3-dicarbonyl compound reacts with the more nucleophilic terminal nitrogen of this compound to form a hydrazone intermediate.

-

Cyclization & Dehydration: The remaining free amino group then performs an intramolecular nucleophilic attack on the second carbonyl group. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the stable aromatic pyrazole ring.

Sources

- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirj.ee [kirj.ee]

- 3. ijaem.net [ijaem.net]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. mdpi.com [mdpi.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of (2-Ethoxyphenyl)hydrazine with Carbonyl Compounds: Mechanisms, Protocols, and Applications

Abstract

This technical guide provides a comprehensive examination of the reactivity of (2-ethoxyphenyl)hydrazine with carbonyl compounds, with a primary focus on the renowned Fischer indole synthesis. This reaction pathway is of paramount importance in synthetic organic chemistry, serving as a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active molecules. This document will delve into the mechanistic intricacies of both the initial hydrazone formation and the subsequent acid-catalyzed cyclization to form 8-ethoxyindoles. Key considerations, including the influence of the ethoxy substituent, regioselectivity with unsymmetrical ketones, and optimized reaction conditions, will be discussed. Detailed, field-proven experimental protocols for the synthesis of (2-ethoxyphenyl)hydrazones and their conversion to 8-ethoxyindoles are provided, alongside data interpretation and visualization to offer a complete operational understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound in Heterocyclic Synthesis

This compound is a substituted arylhydrazine that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its reaction with aldehydes and ketones is a classical and highly versatile transformation that primarily leads to the formation of indoles, specifically 8-ethoxyindole derivatives. The indole moiety is a fundamental structural component in a vast array of natural products and synthetic compounds exhibiting significant biological activity, including anti-migraine agents of the triptan class.[1] The presence of the ethoxy group at the ortho position of the phenylhydrazine ring introduces specific electronic and steric effects that can influence the course and efficiency of these reactions. This guide will explore the nuances of this reactivity, providing a robust framework for its practical application.

The Initial Condensation: Formation of (2-Ethoxyphenyl)hydrazones

The first step in the reaction between this compound and a carbonyl compound (aldehyde or ketone) is the formation of a (2-ethoxyphenyl)hydrazone. This is a nucleophilic addition-elimination reaction where the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon.[2]

Mechanism of Hydrazone Formation

The formation of the hydrazone proceeds via a two-step mechanism, which is typically catalyzed by a small amount of acid.[2]

-

Nucleophilic Addition: The terminal nitrogen atom of this compound, being the most nucleophilic, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

Caption: Key Stages of the Fischer Indole Synthesis.

The Role of the 2-Ethoxy Group

The ethoxy group at the ortho position of the phenylhydrazine ring is an electron-donating group. This has a significant impact on the Fischer indole synthesis:

-

Increased Reactivity: The electron-donating nature of the ethoxy group increases the electron density of the aromatic ring, which facilitates the key-[3][3]sigmatropic rearrangement step. This can lead to higher reaction rates and potentially milder reaction conditions compared to unsubstituted phenylhydrazine.

-

Directing Effect: The presence of the ortho-ethoxy group directly leads to the formation of 8-ethoxy substituted indoles, providing a regioselective route to this class of compounds.

Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two different enamine tautomers is possible, which can lead to a mixture of two isomeric indole products. The regioselectivity of the reaction is influenced by several factors:

-

Steric Hindrance: Enolization tends to occur at the less sterically hindered α-carbon of the ketone.

-

Acid Catalyst: The nature and strength of the acid catalyst can influence the ratio of the enamine tautomers and thus the product distribution. Stronger acids often favor the formation of the less substituted enamine. [4]* Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable, more substituted enamine.

For example, the reaction of this compound with methyl ethyl ketone can potentially yield both 8-ethoxy-2,3-dimethylindole and 8-ethoxy-2-ethylindole. The predominant product will depend on the specific reaction conditions employed.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 8-ethoxyindoles via the Fischer indole synthesis.

Protocol 1: One-Pot Synthesis of 8-Ethoxy-2,3-dimethylindole

This protocol describes a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.

Materials:

-

This compound hydrochloride

-

Methyl ethyl ketone (2-butanone)

-

Glacial acetic acid

-

Sodium hydroxide solution (1 M)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (1.0 equivalent) and methyl ethyl ketone (1.1 equivalents).

-

Add glacial acetic acid to the mixture to act as both a solvent and a catalyst.

-